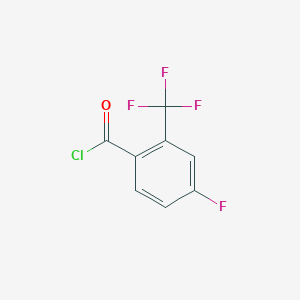

4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(10)3-6(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYHURRIOWWRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345581 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189807-21-4 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluoro-2-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common route involves the chlorination of 4-fluoro-2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Reaction:

4-Fluoro-2-(trifluoromethyl)benzoic acid+SOCl2→4-Fluoro-2-(trifluoromethyl)benzoyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which is crucial for maintaining the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to 4-fluoro-2-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) under mild conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

4-Fluoro-2-(trifluoromethyl)benzoic acid: Formed from hydrolysis.

4-Fluoro-2-(trifluoromethyl)benzyl alcohol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is used extensively in scientific research due to its reactivity and the presence of fluorine atoms, which enhance the biological activity of molecules. Some applications include:

Medicinal Chemistry: Used in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Employed in the production of fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance.

Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to enhance the efficacy and selectivity of active ingredients.

Wirkmechanismus

The mechanism by which 4-fluoro-2-(trifluoromethyl)benzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of amides, esters, and other derivatives. The presence of fluorine atoms increases the lipophilicity and metabolic stability of the resulting compounds, enhancing their biological activity and making them more effective in their respective applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS 145580)

- Molecular Formula : C₈H₃ClF₄O (identical to 4-Fluoro-2-(trifluoromethyl) isomer).

- Physical Properties : Similar molecular weight (226.55 g/mol) but distinct reactivity due to the -CF₃ group at the para position instead of ortho.

- Applications : Used in organic synthesis for introducing fluorinated benzoyl groups .

3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2)

- Molecular Formula : C₈H₄ClF₃O.

- Physical Properties : Lower molecular weight (208.56 g/mol) and density (1.38 g/mL) .

- Reactivity : The absence of fluorine reduces electron withdrawal compared to the 4-fluoro-2-CF₃ derivative, leading to slower acylation kinetics .

4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7)

Halogen-Substituted Analogues

3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS 886496-83-9)

- Molecular Formula : C₈H₃Cl₂F₃O.

- Key Differences : Chlorine substituent increases molecular weight (243.47 g/mol ) and alters reactivity. Chlorine’s weaker electronegativity compared to fluorine reduces the compound’s electrophilicity .

4-Chloro-2-(trifluoromethoxy)benzoyl chloride (CAS 1261779-42-3)

- Molecular Formula : C₈H₃Cl₂F₃O₂.

- Physical Properties : Higher molecular weight (259.01 g/mol ) due to the trifluoromethoxy (-OCF₃) group.

- Applications : Used in pharmaceutical intermediates for introducing chlorine and trifluoromethoxy motifs .

Biologische Aktivität

4-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom on the benzene ring, which significantly influences its chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

This compound is a reactive acyl chloride that can participate in various chemical reactions, including acylation and nucleophilic substitution. Its chemical structure can be represented as follows:

This compound is known for its high reactivity due to the electron-withdrawing effects of the trifluoromethyl and fluorine groups, which enhances its ability to interact with biological molecules.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds derived from this compound. For instance, derivatives synthesized from this compound have shown promising cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the benzoyl moiety can enhance anticancer efficacy.

These results suggest that the incorporation of electron-withdrawing groups, such as trifluoromethyl, plays a significant role in increasing the cytotoxicity of these compounds.

The mechanism through which this compound exerts its biological effects often involves interactions with specific cellular targets. Molecular docking studies have indicated that this compound can bind effectively to proteins involved in cell proliferation and survival pathways, such as Bcl-2, which is crucial for apoptosis regulation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have also been evaluated for antimicrobial activity. Some studies report that these compounds exhibit significant antibacterial effects against various pathogenic bacteria.

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 1 | Staphylococcus aureus | 15 | |

| 2 | Escherichia coli | 12 |

The presence of the trifluoromethyl group appears to enhance the lipophilicity of these compounds, facilitating their penetration into bacterial membranes.

Toxicity and Safety

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. According to safety data sheets, exposure can lead to severe skin and eye irritation, respiratory issues, and potential systemic toxicity if absorbed through cuts or abrasions . Therefore, proper handling and safety precautions are critical when working with this compound.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives using this compound and evaluated their anticancer activity against A-431 and HT29 cell lines. The results demonstrated that certain modifications significantly improved cytotoxicity compared to the parent compound .

- Antimicrobial Screening : Another investigation focused on synthesizing new derivatives for antimicrobial testing against common pathogens like Staphylococcus aureus. The study found that some derivatives exhibited comparable efficacy to standard antibiotics .

Q & A

Q. What are the optimal synthetic conditions for preparing 4-fluoro-2-(trifluoromethyl)benzoyl chloride from its carboxylic acid precursor?

Methodological Answer: The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative using thionyl chloride (SOCl₂). A reflux setup with anhydrous dichloromethane (DCM) as the solvent and catalytic N,N-dimethylformamide (DMF) accelerates the reaction. Conditions include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Key for identifying trifluoromethyl (-CF₃) and fluorine substituents. The -CF₃ group typically resonates near δ -60 to -65 ppm, while aromatic fluorine may appear at δ -110 to -115 ppm.

- IR Spectroscopy : A strong carbonyl (C=O) stretch around 1770–1800 cm⁻¹ confirms the acyl chloride functionality.

- GC-MS : Useful for purity assessment and identifying volatile byproducts (e.g., unreacted SOCl₂) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis.

- PPE : Acid-resistant gloves, goggles, and a fume hood are mandatory due to its corrosive (H314) and lachrymatory properties.

- Spill Management : Neutralize with sodium bicarbonate or sand; avoid water contact (generates HCl and toxic fumes) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: The -CF₃ and -F groups enhance the electrophilicity of the carbonyl carbon by withdrawing electron density through inductive effects. This increases reactivity toward nucleophiles (e.g., amines, alcohols) in benzoylation reactions. Kinetic studies using Hammett parameters (σₚ values: -F = +0.06, -CF₃ = +0.54) can quantify substituent effects on reaction rates .

Q. What are the challenges in achieving >98% purity, and how can they be addressed?

Methodological Answer:

- Challenge : Residual DMF or SOCl₂ contamination.

- Solution : Repeated vacuum distillation (b.p. 157°C at atmospheric pressure) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Purity Assessment : Use GC-MS or ¹H/¹⁹F NMR to detect impurities (e.g., hydrolyzed acid or ester byproducts) .

Q. How does solvent polarity impact the stability of this acyl chloride during storage or reactions?

Methodological Answer:

Q. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer: It serves as a key benzoylating agent in medicinal chemistry:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.